REACTION_SMILES
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[Al+3:8].[C:11]([CH3:12])([CH3:13])([CH3:14])[C:15]1=[CH:20][C:19](=[O:21])[CH:18]=[C:17]([C:22]([CH3:23])([CH3:24])[CH3:25])[C:16]1=[O:26].[Cl-:10].[Cl-:7].[Cl-:9].[Cl:34][CH:35]([Cl:36])[CH3:37].[NH2:27][c:28]1[n:29][cH:30][cH:31][n:32][cH:33]1.[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[C:11]([CH3:12])([CH3:13])([CH3:14])[C:15]1=[CH:20][C:19](=[N:27][c:28]2[n:29][cH:30][cH:31][n:32][cH:33]2)[CH:18]=[C:17]([C:22]([CH3:23])([CH3:24])[CH3:25])[C:16]1=[O:26]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C1=CC(=O)C=C(C(C)(C)C)C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Nc1cnccn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
c1ccncc1
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Name
|
|
Type
|
product
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Smiles
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CC(C)(C)C1=CC(=Nc2cnccn2)C=C(C(C)(C)C)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |